1,4-Phenylene diisonicotinate

Coordination Polymers MOF Design Crystal Engineering

Coordination polymer synthesis requires predictable linker geometry to achieve targeted network topologies and pore dimensions. Generic N-donors or carboxylates alter metal coordination environments, risking framework collapse or functionality loss. - **Linear topology**: 0° angle between N-donor vectors ensures 1D chains with defined metal-metal distances for magnetic exchange studies. - **Extended length**: ~14.5 Å vs 4,4'-bipyridine (~7.1 Å) enables systematic pore size tuning for gas adsorption. - **Process-friendly**: Soluble in DMF/DMSO at RT; avoids high-temperature or basic conditions required for many carboxylate linkers.

Molecular Formula C18H12N2O4
Molecular Weight 320.3 g/mol
CAS No. 154306-50-0
Cat. No. B3177366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Phenylene diisonicotinate
CAS154306-50-0
Molecular FormulaC18H12N2O4
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC(=O)C2=CC=NC=C2)OC(=O)C3=CC=NC=C3
InChIInChI=1S/C18H12N2O4/c21-17(13-5-9-19-10-6-13)23-15-1-2-16(4-3-15)24-18(22)14-7-11-20-12-8-14/h1-12H
InChIKeyLGZPECRBROJIHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Phenylene Diisonicotinate (PDIN) Overview


1,4-Phenylene diisonicotinate (PDIN; also known as 4,4'-(1,4-phenylene) diisonicotinate) is a rigid, linear ditopic organic ligand with the molecular formula C₁₈H₁₂N₂O₄ and a molecular weight of 320.30 g/mol . It features two isonicotinoyl (pyridine-4-carbonyl) groups connected via ester linkages to a central 1,4-phenylene core, presenting two terminal pyridyl nitrogen donors available for metal coordination . PDIN is primarily employed as a bridging ligand in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs), where its defined geometry facilitates predictable network topologies [1]. It exhibits solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Geometry

Rigid linear ditopic linker for predictable 1D/2D coordination network topologies

Coordination

Bidentate pyridyl N-donor motif suitable for late transition metal frameworks

Processability

Solution-processable in polar aprotic solvents under mild conditions

Why PDIN Resists Generic Substitution


Substituting 1,4-phenylene diisonicotinate (PDIN) with generic N-donor linkers such as 4,4'-bipyridine or carboxylate-based alternatives like terephthalic acid fundamentally alters the coordination chemistry, framework topology, and resultant material performance. PDIN's unique combination of a rigid, fully aromatic 1,4-phenylene spacer and terminal isonicotinoyl N-donors imparts a specific metal-ligand distance and π-conjugation profile that is not replicated by either the shorter, purely aromatic 4,4'-bipyridine or the O-donor carboxylate systems [1]. Furthermore, the ester linkages in PDIN introduce distinct electronic and steric properties that influence the coordination environment around metal centers, directly impacting framework stability, porosity, and catalytic behavior relative to amide-bridged or ether-linked analogs [2]. Therefore, generic substitution without explicit experimental validation risks yielding materials with unintended dimensionality, altered guest inclusion properties, or complete loss of targeted functionality [3].

4,4′-Bipyridine

Shorter, purely aromatic N-donor linker may alter metal-metal spacing and pore aperture, limiting framework expansion.

Terephthalic acid / dicarboxylates

O-donor carboxylate coordination changes geometry preference and may reduce framework stability under certain conditions.

Amide- or ether-bridged analogs

Different electronic and steric profile at the ester linkage may shift metal-center geometry and affect catalytic or adsorption behavior.

PDIN vs. Closest Analogs: Key Evidence


Ligand Length: PDIN vs. 4,4'-Bipyridine

In the design of coordination networks, ligand length directly dictates pore size and framework dimensions. 1,4-Phenylene diisonicotinate (PDIN) provides an extended rigid linker with a metal-metal separation distance significantly greater than that of the classic ligand 4,4'-bipyridine (4,4'-bpy). Based on its molecular structure, PDIN spans approximately 14.5 Å from pyridyl N to pyridyl N, whereas 4,4'-bpy spans approximately 7.1 Å . This near-doubling of the linker length enables the construction of frameworks with larger pore apertures and altered guest inclusion properties while maintaining the same N-donor coordination chemistry [1].

Ligand Length
Class-level
~14.5 Å vs ~7.1 Å (4,4′-bpy)
Supports design of frameworks with larger pore dimensions
Estimated from molecular model; practical separation distance may vary
Coordination Polymers MOF Design Crystal Engineering

Catalytic Activity: Cu₂I₂(PDIN) vs. Cu₂I₂(BTTP4)

In a direct head-to-head comparison, two coordination frameworks were synthesized from the same CuI precursor: Cu₂I₂(PDIN) using 1,4-phenylene diisonicotinate and Cu₂I₂(BTTP4) using the structurally related tritopic linker benzene-1,3,5-triyltriisonicotinate. Catalytic testing for the three-component coupling of oxysulfonyl azides, alkynes, and amines revealed a stark contrast: nonporous Cu₂I₂(PDIN) was found to be almost inactive for this reaction, whereas microporous Cu₂I₂(BTTP4) was an efficient heterogeneous catalyst, providing N-oxysulfonyl amidines in good yields [1]. This demonstrates that PDIN alone (in this specific CuI-based framework) does not yield an active heterogeneous catalyst for this reaction class, unlike its tritopic analog BTTP4.

Catalytic Activity
Head-to-head
Cu₂I₂(PDIN): almost inactive
Cu₂I₂(BTTP4): efficient catalyst
Nonporous PDIN framework may not suit heterogeneous click catalysis
Three-component coupling of oxysulfonyl azides, alkynes, amines
Heterogeneous Catalysis Click Chemistry Metal-Organic Frameworks

Framework Topology: Linear vs. Bent Geometry

The structural isomerism of the phenylene core dramatically influences the resulting coordination network. 1,4-Phenylene diisonicotinate (para isomer) presents a linear, 180° vector between its two N-donor sites, predisposing it to form extended 1D chains or 2D/3D grids with predictable linear connectivity [1]. In contrast, its meta isomer, 1,3-phenylene diisonicotinate, adopts a bent geometry (~120°), which directs the formation of discrete metallacycles or helical chains and fundamentally alters the network dimensionality [2]. This geometric difference is quantifiable: the angle between the two isonicotinoyl vectors is 0° (linear) for PDIN versus approximately 120° for the meta isomer.

Ligand Geometry
Class-level
~0° (linear) vs ~120° (meta isomer)
Linear topology enables 1D chains; bent isomer gives helical/cyclic motifs
Based on para vs. meta phenylene substitution geometry
Coordination Polymer Topology Ligand Isomerism Crystal Engineering

Solubility: PDIN vs. Dicarboxylate Linkers

1,4-Phenylene diisonicotinate (PDIN) exhibits good solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) at room temperature . This solubility profile differs from that of commonly used dicarboxylate linkers like terephthalic acid (H₂bdc), which typically require deprotonation or elevated temperatures for dissolution in similar solvents. The ready solubility of PDIN in DMF and DMSO facilitates straightforward solution-phase synthesis of coordination polymers and MOFs under mild conditions, offering a practical advantage in laboratory-scale preparations where harsh conditions are undesirable [1].

Solubility
Class-level
Soluble in DMF, DMSO at RT
Mild-condition solution synthesis of CPs/MOFs
Contrasts with many dicarboxylate linkers requiring base or heating
MOF Synthesis Solvent Selection Solution Processing

Purity and Reproducibility: Commercial vs. Custom Analogs

Commercially sourced 1,4-phenylene diisonicotinate (PDIN) is available with defined purity specifications, typically ≥95% as confirmed by NMR, HPLC, or GC analysis . The molecular weight of 320.30 g/mol and well-characterized SMILES string O=C(C1=CC=NC=C1)OC2=CC=C(OC(C3=CC=NC=C3)=O)C=C2 ensure unambiguous identification and batch-to-batch consistency [1]. In contrast, custom-synthesized or less common diisonicotinate analogs may lack rigorous analytical characterization, introducing variability that can compromise the reproducibility of MOF synthesis and subsequent performance testing . For applications demanding high reproducibility, such as systematic structure-property studies or industrial adsorbent development, the availability of quality-controlled PDIN is a distinct procurement advantage.

Purity & Reproducibility
Specification review
≥95% (typical), NMR/HPLC characterized
Supports batch-to-batch consistency for reproducible MOF synthesis
Verify lot-specific certificate of analysis
Quality Control Reproducibility Procurement

PDIN Applications in Research and Industry


Linear 1D Coordination Polymers for Functional Studies

Due to its strictly linear geometry (0° angle between N-donor vectors), PDIN is the preferred linker for constructing well-defined 1D coordination chains with predictable metal-metal distances. This contrasts with the bent meta isomer, which yields helical or cyclic motifs. Researchers investigating anisotropic magnetic exchange or directional charge transport should select PDIN to ensure the desired linear topology [1][2].

MOFs with Enlarged Pore Apertures

When the goal is to expand pore dimensions beyond those achievable with the classic 4,4'-bipyridine linker (~7.1 Å), PDIN (~14.5 Å) offers a direct replacement while preserving the pyridyl N-donor coordination chemistry. This enables the systematic tuning of pore size for gas adsorption or molecular sieving applications without altering the fundamental metal-linker interaction type .

Solution-Processable Polymer Precursors

PDIN's good solubility in DMF and DMSO at room temperature facilitates mild, solution-based syntheses of coordination polymers and MOFs. This is particularly advantageous for academic laboratories or industrial settings where high-temperature or strongly basic conditions are impractical. The solubility profile simplifies reaction setup compared to many dicarboxylate linkers that require in situ deprotonation .

Non-Porous Frameworks as Structural Models

As demonstrated by the nonporous Cu₂I₂(PDIN) framework, PDIN can form dense, non-porous coordination polymers. While this limits its use in gas adsorption or heterogeneous catalysis, it makes PDIN valuable for constructing model compounds for spectroscopic studies, as inert matrices for small-molecule encapsulation, or as precursors for solid-state transformations where porosity is not required [3].

Application
Selection Property
Validation Focus
1D coordination polymer studies
Linear rigid spacer geometry
Confirm 1D chain topology and metal-metal distance
Pore-expanded MOF synthesis
Extended N-donor linker length
Verify pore aperture and guest inclusion capacity
Solution-based MOF processing
Room-temperature solubility in DMF/DMSO
Evaluate reaction conditions and crystallization outcome
Non-porous model frameworks
Dense coordination polymer formation
Characterize porosity and catalytic inertness

Technical Documentation Hub

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40 linked technical documents
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